molecular formula C11H11N3O B12715729 1-Ethyl-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine CAS No. 93299-67-3

1-Ethyl-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine

Cat. No.: B12715729
CAS No.: 93299-67-3
M. Wt: 201.22 g/mol
InChI Key: FRHVPADGCVWGTN-UHFFFAOYSA-N
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Description

BRN 4444880, also known as Cinerin II, is an organic compound with the molecular formula C21H28O5. It is a naturally occurring pyrethrin, a type of organic compound commonly used as an insecticide. Pyrethrins are derived from the flowers of Chrysanthemum cinerariifolium and Chrysanthemum coccineum. Cinerin II is known for its potent insecticidal properties and is widely used in agricultural and household pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cinerin II involves several steps, starting from the extraction of pyrethrins from chrysanthemum flowers. The extracted pyrethrins are then subjected to various chemical reactions to isolate and purify Cinerin II. The key steps include:

    Extraction: Pyrethrins are extracted using solvents such as hexane or ethanol.

    Purification: The crude extract is purified using techniques like column chromatography.

    Isolation: Cinerin II is isolated from the purified extract through crystallization or other separation techniques.

Industrial Production Methods: Industrial production of Cinerin II involves large-scale extraction and purification processes. The flowers are harvested and processed in bulk to extract pyrethrins. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of Cinerin II. The industrial process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions: Cinerin II undergoes various chemical reactions, including:

    Oxidation: Cinerin II can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Cinerin II into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in Cinerin II with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cinerin II can yield various oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Cinerin II has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying pyrethrins and their derivatives.

    Biology: Investigated for its effects on insect physiology and behavior.

    Medicine: Explored for potential therapeutic applications, such as anti-parasitic treatments.

    Industry: Widely used in the formulation of insecticides for agricultural and household use.

Mechanism of Action

Cinerin II exerts its insecticidal effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the eventual death of the insect. The compound’s high specificity for insect sodium channels makes it an effective and selective insecticide.

Comparison with Similar Compounds

Cinerin II is part of the pyrethrin family, which includes other similar compounds such as:

  • Pyrethrin I
  • Pyrethrin II
  • Cinerin I
  • Jasmolin I
  • Jasmolin II

Uniqueness: Cinerin II is unique due to its specific chemical structure, which contributes to its potent insecticidal properties. Compared to other pyrethrins, Cinerin II has a distinct balance of efficacy and safety, making it a preferred choice in many insecticide formulations.

Properties

CAS No.

93299-67-3

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-ethyl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine

InChI

InChI=1S/C11H11N3O/c1-2-10-12-13-11-7-15-9-6-4-3-5-8(9)14(10)11/h3-6H,2,7H2,1H3

InChI Key

FRHVPADGCVWGTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3OC2

Origin of Product

United States

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